![molecular formula C10H18Cl2N6 B1422388 1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride CAS No. 154474-91-6](/img/structure/B1422388.png)
1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride, also known as DMG, is a compound with a wide range of potential applications in scientific experiments. It has a CAS Number of 154474-91-6 and a molecular weight of 293.2 . The IUPAC name for this compound is 2-(3-(guanidinomethyl)benzyl)guanidine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N6.2ClH/c11-9(12)15-5-7-2-1-3-8(4-7)6-16-10(13)14;;/h1-4H,5-6H2,(H4,11,12,15)(H4,13,14,16);2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Characterization : Compounds based on the aminoguanidine moiety, such as N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride, have been noted for their anticancer activities. The study by Buvaylo et al. (2018) describes the synthesis of salts derived from aminoguanidine and their potential utility in screening substances with biological activity (Buvaylo et al., 2018).
Structure and Reactions : Yanagisawa, Hirata, and Ishii (1984) synthesized various N-cyano and N-carbamoyl amidine derivatives, which were evaluated as potential histamine H2 receptor antagonists. This research highlights the importance of the structural variation in the development of pharmaceutical agents (Yanagisawa, Hirata, & Ishii, 1984).
Pharmaceutical Synthesis : Another application is in the synthesis of antiviral agents. Kelley, Krochmal, and Schaeffer (1981) synthesized nitrogen analogues of acyclovir containing amine functions in the side chain, showing the compound's potential in antiviral drug development (Kelley, Krochmal, & Schaeffer, 1981).
Potential Biomedical Applications
Antimicrobial Activity : Gössnitzer, Feierl, and Wagner (2002) studied a series of compounds for antibacterial and antifungal effects. These compounds, synthesized from N-(1-phenylalkylideneamino)guanidines, exhibited weak antibacterial activity against Gram-positive bacteria and some effectiveness against Candida albicans (Gössnitzer, Feierl, & Wagner, 2002).
Antifilarial Activity : Angelo, Ortwine, Worth, Werbel, and Mccall (1983) synthesized a series of N-phenylguanidines for antifilarial evaluation, showing the potential of such compounds in treating filarial infections (Angelo et al., 1983).
Propriétés
IUPAC Name |
2-[[3-[(diaminomethylideneamino)methyl]phenyl]methyl]guanidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6.2ClH/c11-9(12)15-5-7-2-1-3-8(4-7)6-16-10(13)14;;/h1-4H,5-6H2,(H4,11,12,15)(H4,13,14,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBOUPTOPTITO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CN=C(N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

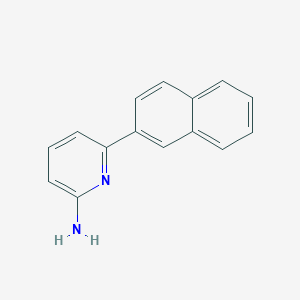
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)
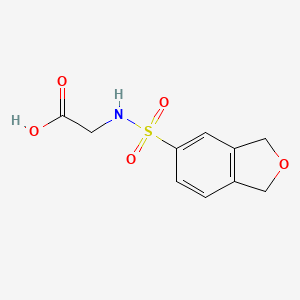
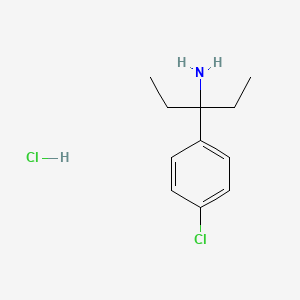
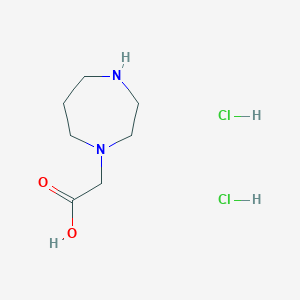


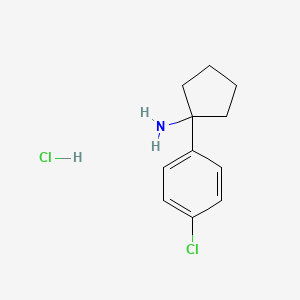
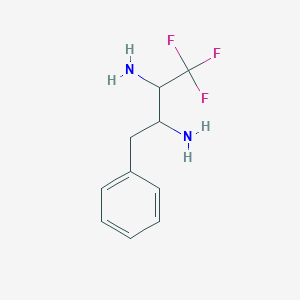

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
